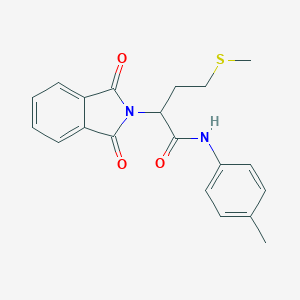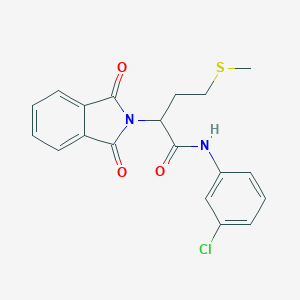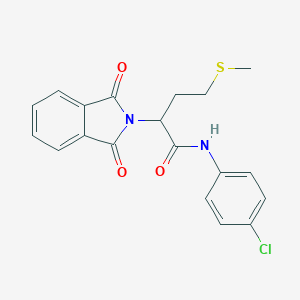![molecular formula C17H11ClN2O4S B411141 N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 397281-20-8](/img/structure/B411141.png)
N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a prevalent moiety in many natural products and drugs . The compound also contains a sulfonamide group, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonamide group, and a 3-chloro-4-hydroxyphenyl group .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the hydroxy group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of its functional groups .Applications De Recherche Scientifique
Rheumatoid Arthritis
EJMC-1, as a TNF-α inhibitor, may be used in the treatment of Rheumatoid Arthritis (RA) . It can help reduce inflammation and slow disease progression by inhibiting the activity of TNF-α, a substance in the body that leads to inflammation in the joints .
Psoriatic Arthritis
In Psoriatic Arthritis , EJMC-1 could be beneficial in managing joint pain and swelling. It targets TNF-α, which is thought to play a significant role in the pathophysiology of psoriatic arthritis .
Inflammatory Bowel Disease
EJMC-1 might be applied in treating Inflammatory Bowel Disease (IBD) , including Crohn’s Disease and Ulcerative Colitis . TNF-α inhibitors like EJMC-1 can help control inflammation of the digestive tract in these conditions .
Ankylosing Spondylitis
For those suffering from Ankylosing Spondylitis , an inflammatory disease that can cause some of the vertebrae in the spine to fuse together, EJMC-1 could offer relief by targeting TNF-α to reduce inflammation and manage symptoms .
Psoriasis
EJMC-1 may also serve as a treatment option for Psoriasis , a skin condition that speeds up the life cycle of skin cells. It works by inhibiting TNF-α, which is involved in systemic inflammation and the immune response associated with psoriasis .
Autoimmune Diseases
The compound’s inhibition of TNF-α suggests its potential use in a range of Autoimmune Diseases where TNF-α plays a key role in driving inflammation .
Cancer Research
TNF-α inhibitors like EJMC-1 are being explored for their potential applications in Cancer Research . By modulating the inflammatory response, they may impact tumor growth and survival .
Diabetes Management
Research into TNF-α inhibitors has indicated possible benefits in managing Diabetes , particularly by reducing inflammation that may contribute to insulin resistance .
Orientations Futures
The future research directions could involve studying the biological activity of this compound, given the known activities of many indole and sulfonamide derivatives . Additionally, further studies could explore its synthesis and the potential for modifications to its structure to enhance its properties.
Propriétés
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWAQUPLBBOCSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
Q & A
Q1: What is the significance of developing small molecule inhibitors for TNF-α, and how does EJMC-1 compare to existing treatment options?
A: Tumor necrosis factor-alpha (TNF-α) plays a critical role in inflammatory responses, and its dysregulation is implicated in various auto-inflammatory diseases. While antibody-based therapies effectively target TNF-α, they come with limitations such as parenteral administration and high costs []. Small molecule inhibitors offer potential advantages like oral bioavailability and cost-effectiveness. EJMC-1 emerged as a starting point for developing such inhibitors, exhibiting modest TNF-α inhibitory activity []. Further optimization of EJMC-1 through structure-activity relationship studies led to the identification of more potent analogs with improved activity. This highlights the potential of developing small molecule TNF-α inhibitors like EJMC-1 as alternative therapeutic options.
Q2: How was the structure of EJMC-1 modified to improve its potency as a TNF-α inhibitor?
A: Researchers employed a two-pronged approach involving shape screen and rational design to enhance EJMC-1's potency []. Initially, a shape-based screening of compound libraries identified analogs with improved binding affinity to TNF-α compared to EJMC-1. This led to the identification of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a promising lead. Subsequent rational design, guided by docking analysis of S10 and EJMC-1 binding to TNF-α, yielded further optimized analogs. Notably, compound 4e displayed a 14-fold increase in potency compared to EJMC-1, highlighting the effectiveness of structure-guided optimization in enhancing the inhibitory activity against TNF-α [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

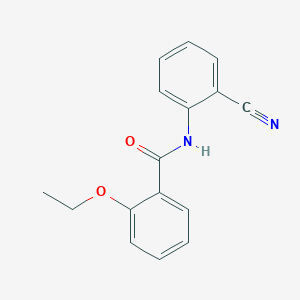


![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
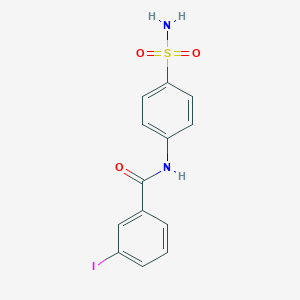

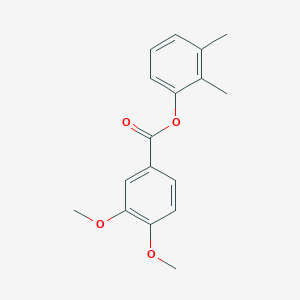
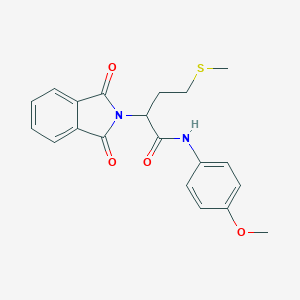

![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)

